![molecular formula C22H28N4O2 B5325391 5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5325391.png)
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for the immune system's response to infection and inflammation. CP-690,550 was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine works by inhibiting the activity of JAK3, which is a key mediator of cytokine signaling. By blocking JAK3, this compound prevents the activation of downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action is similar to other JAK inhibitors, such as tofacitinib and baricitinib.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models and human patients. The compound also reduces the activity of immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to improve joint function and reduce the progression of joint damage in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling and immune cell function. The compound has been used in a variety of in vitro and in vivo experiments to investigate the effects of JAK3 inhibition on immune cells and cytokine signaling pathways. However, this compound has some limitations in terms of its use in lab experiments. The compound has low solubility in water, which can make it difficult to work with in some experimental systems. Additionally, this compound is not suitable for long-term use in animal models due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of JAK. Another area of interest is the investigation of the long-term effects of JAK inhibition on immune function and overall health. Additionally, there is ongoing research on the use of JAK inhibitors in combination with other therapies for the treatment of autoimmune diseases. Finally, there is interest in the development of JAK inhibitors for the treatment of other diseases, such as cancer and viral infections.
Synthesemethoden
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of several reagents and solvents, which are carefully controlled to ensure the purity and yield of the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine has been extensively studied in preclinical and clinical trials as a potential treatment for autoimmune diseases. The compound has shown promising results in reducing inflammation and improving joint function in patients with rheumatoid arthritis. This compound has also been tested in clinical trials for the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(2-amino-4-phenylpyrimidin-5-yl)-[2-(cyclohexylmethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c23-22-24-14-19(20(25-22)17-9-5-2-6-10-17)21(27)26-11-12-28-18(15-26)13-16-7-3-1-4-8-16/h2,5-6,9-10,14,16,18H,1,3-4,7-8,11-13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYBNVDIDIBXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CN=C(N=C3C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

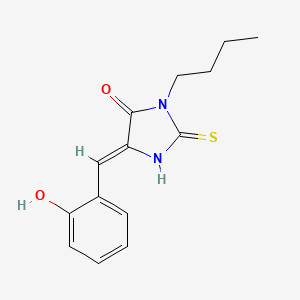
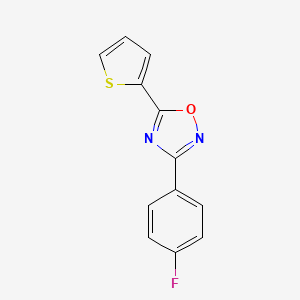
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5325341.png)
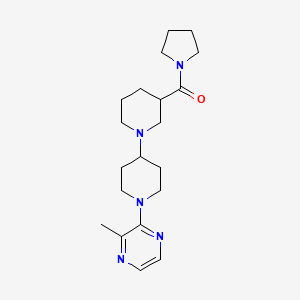
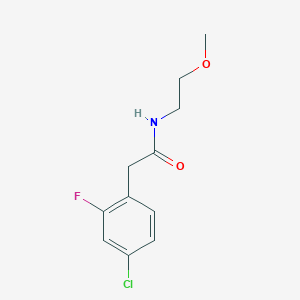
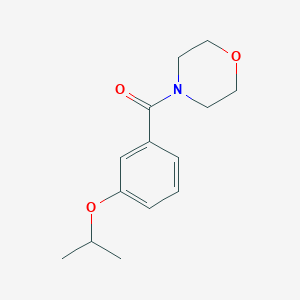
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![3-(3-chlorophenyl)-2-methyl-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5325359.png)
![5,6-dimethyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325361.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325366.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
methanone](/img/structure/B5325385.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5325401.png)